(+)-Bicifadine Triple Reuptake Inhibition: NE:5-HT:DA Potency Ratio Versus SNRI Comparators
(+)-Bicifadine demonstrates functional inhibition of all three monoamine transporters with a norepinephrine:serotonin:dopamine (NE:5-HT:DA) relative potency ratio of 1:2:17, with absolute IC50 values of 55 nM (NET), 117 nM (SERT), and 910 nM (DAT) at recombinant human transporters . In contrast, duloxetine, a representative SNRI comparator, exhibits NET IC50 of approximately 5.2 nM and SERT IC50 of 1.6 nM but lacks meaningful DAT inhibition (IC50 > 10,000 nM) [1]. The dopamine transporter inhibition by (+)-bicifadine, though approximately one order of magnitude lower in potency than its NET inhibition, provides a distinct pharmacological signature that differentiates it from all dual reuptake inhibitor analgesics.
| Evidence Dimension | Monoamine transporter inhibition profile (IC50) |
|---|---|
| Target Compound Data | NET: 55 nM; SERT: 117 nM; DAT: 910 nM; Ratio NE:5-HT:DA = 1:2:17 |
| Comparator Or Baseline | Duloxetine: NET ~5.2 nM, SERT ~1.6 nM, DAT >10,000 nM (no meaningful inhibition) |
| Quantified Difference | (+)-Bicifadine inhibits DAT at IC50 = 910 nM; duloxetine DAT IC50 > 10,000 nM (>11-fold weaker DAT activity) |
| Conditions | Recombinant human monoamine transporters expressed in cell lines; radioligand uptake inhibition assays |
Why This Matters
Procurement of (+)-bicifadine over SNRIs is essential for research requiring dopaminergic modulation of pain pathways, which preclinical studies demonstrate contributes to antihyperalgesic efficacy in neuropathic pain models.
- [1] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Neuropsychopharmacology. 2001;25(6):871-880. View Source
